molecular formula C23H23N5O2 B11638566 (E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

(E)-3-(4-isopropoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11638566
M. Wt: 401.5 g/mol
InChI Key: CHQQGOBSFJYZIA-ZMOGYAJESA-N
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Description

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with anti-inflammatory, analgesic, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a key role in inflammation and pain. The compound also modulates various signaling pathways, including the NF-κB and STAT-3 pathways, which are involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the indole and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to selectively inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for further research and development .

Properties

Molecular Formula

C23H23N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-3-(4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H23N5O2/c1-14(2)30-17-10-8-16(9-11-17)21-12-22(27-26-21)23(29)28-24-13-19-15(3)25-20-7-5-4-6-18(19)20/h4-14,25H,1-3H3,(H,26,27)(H,28,29)/b24-13+

InChI Key

CHQQGOBSFJYZIA-ZMOGYAJESA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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